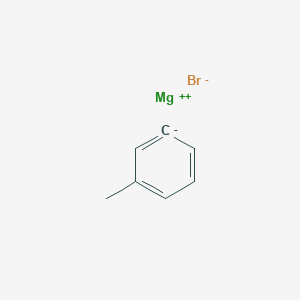

magnesium;methylbenzene;bromide

Description

Historical Evolution of Organomagnesium Reagents

The journey into organomagnesium chemistry began at the turn of the 20th century. In 1900, the French chemist Victor Grignard discovered that reacting an organic halide with magnesium metal in an ether solvent produced a highly reactive organomagnesium compound. nih.gov This discovery was an extension of the work of his supervisor, Philippe Barbier, who had used a mixture of methyl iodide and magnesium with a ketone to produce a tertiary alcohol, albeit with unreliable results. rsc.org Grignard's crucial insight was to prepare the organomagnesium compound separately before adding it to the carbonyl compound, which led to a much more dependable and versatile reaction. rsc.org

This breakthrough, now known as the Grignard reaction, was revolutionary. For this work, Victor Grignard was awarded the Nobel Prize in Chemistry in 1912, an honor he shared with Paul Sabatier. nih.gov The reagents, formally named organomagnesium halides, quickly became known as Grignard reagents in his honor. nih.gov The initial publications in the early 1900s sparked immense interest in the scientific community, leading to a rapid expansion of their applications in organic synthesis. allen.in

Classification and Structural Characteristics of Arylmagnesium Halides

Arylmagnesium halides, such as tolylmagnesium bromide, are a subclass of Grignard reagents where the magnesium atom is bonded to an aryl group. wikipedia.org The general formula for a Grignard reagent is RMgX, where R is an organic group (in this case, an aryl group), Mg is magnesium, and X is a halogen (typically bromine, chlorine, or iodine). wikipedia.org

The structure of aryl Grignard reagents in solution is more complex than the simple RMgX formula suggests. A key feature is the Schlenk equilibrium , a dynamic equilibrium between the arylmagnesium halide (ArMgX) and its corresponding diarylmagnesium (Ar₂Mg) and magnesium dihalide (MgX₂) species. wikipedia.org

2 ArMgX ⇌ Ar₂Mg + MgX₂ wikipedia.org

The position of this equilibrium is influenced by several factors, including the nature of the aryl group, the halogen, the solvent, and the concentration. The magnesium atom in these reagents is typically coordinated with solvent molecules, usually ether, which stabilizes the complex. wikipedia.org This coordination is crucial for the formation and reactivity of the Grignard reagent. libretexts.org The carbon-magnesium bond is highly polarized, with the carbon atom being more electronegative than magnesium, resulting in a significant partial negative charge on the carbon atom. This "carbanionic" character is the source of the Grignard reagent's potent nucleophilicity. wikipedia.org

Table 1: General Characteristics of Arylmagnesium Halides

| Characteristic | Description |

| General Formula | ArMgX (Ar = aryl group; X = Cl, Br, I) |

| Key Structural Feature | Polar carbon-magnesium bond (Cδ--Mgδ+) |

| State in Solution | Exists in a dynamic equilibrium (Schlenk equilibrium) involving ArMgX, Ar₂Mg, and MgX₂. |

| Solvent Effects | Ethereal solvents (e.g., diethyl ether, THF) are essential for stabilization through coordination with the magnesium atom. |

| Reactivity | Strong nucleophiles and strong bases due to the carbanionic character of the aryl carbon. |

Overview of Tolylmagnesium Bromide Isomers within Grignard Chemistry

Tolylmagnesium bromide (CH₃C₆H₄MgBr) exists as three distinct isomers: ortho-tolylmagnesium bromide, meta-tolylmagnesium bromide, and para-tolylmagnesium bromide. These isomers are all prepared from the corresponding bromotoluene isomer and magnesium metal in an appropriate ether solvent. While they share the fundamental reactivity of Grignard reagents, the position of the methyl group on the aromatic ring can influence their steric hindrance and, to some extent, their electronic properties, which can lead to subtle differences in their reactivity and applications. For instance, the ortho isomer is more sterically hindered than the para isomer.

These reagents are valuable in organic synthesis for introducing the tolyl group into a molecule. For example, they react with carbonyl compounds (aldehydes, ketones, esters) to form tolyl-substituted alcohols. orgsyn.org

Table 2: Tolylmagnesium Bromide Isomers

| Isomer | Chemical Formula | CAS Number | Molecular Weight ( g/mol ) |

| o-Tolylmagnesium bromide | CH₃C₆H₄MgBr | 932-31-0 | 195.34 |

| m-Tolylmagnesium bromide | CH₃C₆H₄MgBr | 28987-79-3 | 195.34 |

| p-Tolylmagnesium bromide | CH₃C₆H₄MgBr | 4294-57-9 | 195.34 |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H7BrMg |

|---|---|

Molecular Weight |

195.34 g/mol |

IUPAC Name |

magnesium;methylbenzene;bromide |

InChI |

InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

DTGWSLDWZAMJHU-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C[C-]=C1.[Mg+2].[Br-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tolylmagnesium Bromide Species

Direct Oxidative Insertion of Magnesium into Bromotoluene Derivatives

The classical and most direct route to tolylmagnesium bromide involves the oxidative insertion of magnesium metal into the carbon-bromine bond of a bromotoluene isomer. This process, while conceptually straightforward, is a complex heterogeneous reaction influenced by a multitude of factors.

Mechanistic Pathways of Magnesium Insertion

The formation of a Grignard reagent from bromotoluene and magnesium is believed to proceed through a radical mechanism at the magnesium surface. chegg.comalfredstate.eduillinois.edu The initial step involves a single-electron transfer (SET) from the magnesium metal to the bromotoluene molecule, generating a radical anion. This transient species then fragments to form a tolyl radical and a bromide anion, which remain adsorbed to the magnesium surface. The tolyl radical subsequently combines with a magnesium(I) species on the surface to yield the final tolylmagnesium bromide. alfredstate.edu

Theoretical studies on Grignard reagent formation suggest that the reaction can proceed through both radical and non-radical pathways, with the prevalence of each depending on the size of the magnesium clusters involved. rsc.org For smaller magnesium clusters, the radical pathway is dominant.

The general mechanism for the formation of p-tolylmagnesium bromide can be depicted as follows:

Initiation: An initiator, such as iodine or 1,2-dibromoethane (B42909), is often used to activate the magnesium surface by removing the passivating magnesium oxide layer. rsc.org

Electron Transfer: A single electron is transferred from the activated magnesium surface to the antibonding orbital of the C-Br bond in bromotoluene.

Radical Formation: The resulting radical anion fragments into a tolyl radical and a bromide ion.

Reagent Formation: The tolyl radical combines with a magnesium radical cation on the surface to form the tolylmagnesium bromide.

Influence of Reaction Medium and Initiators on Formation Efficiency

The choice of solvent is critical for the successful synthesis of tolylmagnesium bromide. Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are essential as they solvate and stabilize the forming Grignard reagent through coordination with the magnesium center. chegg.comart-xy.com This solvation prevents the aggregation of the Grignard reagent and maintains its reactivity. THF is often preferred due to its higher solvating power, which can facilitate the reaction of less reactive aryl bromides. art-xy.com

Initiators play a crucial role in overcoming the induction period often observed in Grignard reactions. A small amount of iodine is commonly used to chemically clean the magnesium surface. 1,2-dibromoethane is another effective initiator that reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide, exposing a fresh, reactive metal surface. rsc.org

Optimization of Reaction Conditions for Isomer-Specific Tolylmagnesium Bromide Synthesis

The synthesis of specific isomers of tolylmagnesium bromide requires careful control of reaction conditions to maximize yield and minimize side reactions, such as Wurtz coupling (formation of bitolyls). researchgate.net

For p-tolylmagnesium bromide , a common laboratory preparation involves the slow, dropwise addition of a solution of p-bromotoluene in anhydrous THF to a flask containing magnesium turnings. art-xy.com The reaction is exothermic and may require external cooling to maintain a gentle reflux. art-xy.com

The synthesis of o-tolylmagnesium bromide and m-tolylmagnesium bromide follows similar procedures, but the reactivity of the bromotoluene isomers can vary. The electronic and steric effects of the methyl group's position can influence the rate of reaction.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Diethyl Ether or THF | Solvates and stabilizes the Grignard reagent. chegg.comart-xy.com |

| Initiator | Iodine or 1,2-dibromoethane | Activates the magnesium surface by removing the oxide layer. rsc.org |

| Temperature | Gentle reflux | Balances reaction rate and solvent loss. art-xy.com |

| Addition Rate | Slow, dropwise | Controls the exothermic reaction and minimizes side products. art-xy.com |

Halogen-Magnesium Exchange Reactions

An increasingly important alternative to direct oxidative insertion is the halogen-magnesium exchange. This method offers milder reaction conditions and greater functional group tolerance. researchgate.net

Kinetics and Regioselectivity of Bromine-Magnesium Exchange

The bromine-magnesium exchange is an equilibrium process where an organic halide is treated with a pre-formed Grignard reagent, typically an alkylmagnesium halide. The use of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often referred to as a "turbo-Grignard" reagent, has been shown to significantly accelerate the rate of bromine-magnesium exchange. researchgate.netresearchgate.net

Kinetic studies have revealed that the rate of bromine-magnesium exchange is influenced by the electronic properties of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups accelerate the exchange, while electron-donating groups, such as the methyl group in bromotoluene, can slow it down. The position of the substituent also plays a role, with the activating effect generally following the order ortho > meta > para. nih.gov

In cases of di- or polybrominated substrates, the regioselectivity of the exchange can be controlled. For instance, in dibromotoluenes, the exchange will preferentially occur at the more activated bromine position. The use of additives like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) can tune the regioselectivity of the Br/Mg exchange, which is rationalized by the bimetallic cooperation between lithium and magnesium. uni-muenchen.denih.govx-mol.com

| Reagent | Substrate | Conditions | Outcome |

| i-PrMgCl·LiCl | Substituted Bromobenzenes | THF, 0 °C | Exchange rates are accelerated by electron-withdrawing groups. nih.gov |

| sBu₂Mg·2LiOR | Dibromoarenes | Toluene (B28343) | Efficient and regioselective Br/Mg exchange. uni-muenchen.denih.govx-mol.com |

| sBu₂Mg·2LiOR + PMDTA | Dibromopyridines | Toluene | Finely tunes the regioselectivity of the exchange. uni-muenchen.denih.govx-mol.com |

Stereoconvergent Iodine-Magnesium Exchange Processes for Functionalized Organomagnesium Reagents

The iodine-magnesium exchange is a powerful tool for the preparation of highly functionalized Grignard reagents under mild conditions. rsc.orgnih.gov This exchange is significantly faster than the bromine-magnesium exchange.

In the context of stereochemistry, the iodine-magnesium exchange can be employed in stereoconvergent syntheses. For instance, the reaction of a mixture of chiral secondary alkyl iodides with a magnesium reagent can lead to an optically enriched secondary mixed alkylmagnesium species with a high retention of configuration. nih.gov While this has been demonstrated for alkyl systems, the principles can be extended to the synthesis of chiral functionalized tolyl-derived organomagnesium reagents, opening avenues for asymmetric synthesis.

Applications of Turbo Grignard Reagents (e.g., iPrMgCl⋅LiCl, sBu₂Mg) in Tolylmagnesium Bromide Formation

The development of enhanced Grignard reagents, often termed "Turbo Grignard" reagents, has revolutionized the preparation of functionalized organomagnesium compounds. researchgate.net The most prominent of these is the isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl). sigmaaldrich.com The presence of lithium chloride breaks down the dimeric aggregates of the Grignard reagent, leading to more reactive monomeric species that significantly accelerate the rate of halogen-magnesium exchange. researchgate.netwikipedia.org This allows the formation of tolylmagnesium bromide from the corresponding tolyl bromide or iodide under mild conditions, often at low temperatures, which would be slow or inefficient with conventional Grignard reagents. rsc.orgclockss.org

This method offers superior functional group compatibility compared to traditional routes. wikipedia.org Functional groups that are typically incompatible with Grignard reagents, such as esters and nitriles, can be tolerated using the halogen-magnesium exchange with iPrMgCl·LiCl. wikipedia.orgclockss.org The reaction proceeds rapidly and homogeneously, providing a reliable method for generating tolylmagnesium species from functionalized precursors. wikipedia.org

Another powerful reagent is sec-butyldialkylmagnesium (sBu₂Mg), which can be used in toluene for magnesiation reactions. rsc.org While often employed for direct C-H activation (magnesiation), it is also effective in exchange reactions, particularly when combined with lithium salts. rsc.org These advanced reagents provide a robust platform for creating tolylmagnesium bromide from a wider array of starting materials than previously possible.

Table 1: Comparison of Reagents for Tolylmagnesium Bromide Formation via Halogen-Magnesium Exchange

| Reagent | Precursor Example | Typical Conditions | Key Advantages |

|---|---|---|---|

| iPrMgCl·LiCl | 4-Bromotoluene | THF, 0 °C to 25 °C | High functional group tolerance (esters, nitriles), fast reaction rates, mild conditions. wikipedia.orgclockss.org |

| iPrMgCl·LiCl | Functionalized Aryl Iodide | THF, -20 °C to 0 °C | Excellent reactivity for I/Mg exchange, allowing for chemoselectivity. researchgate.netresearchgate.net |

| sBu₂Mg·2LiOR | Dibromoarenes | Toluene, 25 °C | Enables efficient Br/Mg exchange in non-polar solvents. uni-muenchen.de |

Chemoselective Halogen-Magnesium Exchange in Dihalogenated Arenes

A significant advantage of using iPrMgCl·LiCl and related reagents is the ability to achieve chemoselective halogen-magnesium exchange in polyhalogenated aromatic compounds. researchgate.net The rate of the halogen-magnesium exchange is highly dependent on the nature of the halogen, following the general trend I > Br > Cl. researchgate.net This reactivity difference allows for the selective formation of a Grignard reagent at the most reactive halogen site while leaving less reactive halogens untouched.

For instance, in a molecule containing both a bromine and a chlorine atom on a toluene ring, the Br/Mg exchange can be performed selectively without disturbing the C-Cl bond. Similarly, an iodine atom can be selectively exchanged in the presence of bromine. researchgate.net

This chemoselectivity has been demonstrated in various dihalogenated systems. uni-muenchen.de For example, the reaction of 2,5-dibromotoluene (B165575) with one equivalent of an exchange reagent like iPrMgCl·LiCl can lead to the formation of (5-bromo-2-tolyl)magnesium bromide, preserving one of the bromine atoms for subsequent functionalization. uni-muenchen.deharvard.edu The regioselectivity of the exchange in certain substrates can be further tuned by the addition of coordinating ligands, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), which can alter the preferred site of magnesiation. uni-muenchen.de

Table 2: Research Findings on Chemoselective Halogen-Magnesium Exchange

| Substrate | Reagent | Selectivity | Product | Finding |

|---|---|---|---|---|

| Dihaloarene (Ar-I/Ar-Br) | iPrMgCl·LiCl | I > Br | Ar(MgX)-Br | The I-Mg exchange is significantly faster, allowing selective reaction at the iodine-bearing carbon. researchgate.netresearchgate.net |

| Dibromoarene | iPrMgCl·LiCl | Ortho vs. Meta/Para | Bromo-substituted magnesium reagent | The exchange often occurs at the most acidic proton position or is influenced by steric/electronic factors, forming the most stable magnesiated compound. researchgate.netuni-muenchen.de |

Novel Synthetic Strategies and Continuous Flow Chemistry Approaches

Beyond reagent development, innovations in reaction technology and synthetic strategy are further expanding the utility of tolylmagnesium derivatives. Continuous flow chemistry and directed metallation offer powerful solutions for safety, scalability, and the synthesis of precisely functionalized aromatic compounds.

Continuous Flow Synthesis Techniques for Grignard Reagent Production

The formation of Grignard reagents is a highly exothermic process, which can pose significant safety risks and control challenges in large-scale batch reactors. Continuous flow chemistry mitigates these issues by using microreactors or tube reactors with high surface-area-to-volume ratios, enabling rapid mixing and highly efficient heat transfer. researchgate.netnih.gov

In a typical flow setup, streams of the aryl halide (e.g., bromotoluene) and the exchange reagent (e.g., iPrMgCl·LiCl) are continuously pumped and mixed in a reactor coil. researchgate.net The reaction occurs within seconds or minutes, and the resulting stream of tolylmagnesium bromide can be directly used in a subsequent reaction with an electrophile in a second flow module. rsc.orguni-muenchen.de This "on-demand" generation avoids the need to store large quantities of the reactive Grignard reagent. rsc.org

Furthermore, inline analytical tools, such as ReactIR (Infrared Spectroscopy), can be integrated into the flow system to monitor the reaction in real-time. researchgate.net This allows for precise control over reaction parameters and ensures complete conversion, optimizing the process for efficiency and yield. researchgate.net This technology has been successfully applied to the LiCl-mediated halogen/Mg exchange for preparing various functionalized arylmagnesium compounds, including o-tolylmagnesium bromide. researchgate.netrsc.org

Directed Magnesiation for Functionalized Tolylmagnesium Derivatives

An alternative strategy for generating specific tolylmagnesium isomers is directed ortho-magnesiation (DoM). This method relies on the presence of a directing group (DG) on the aromatic ring, which coordinates to the magnesium reagent and directs deprotonation (magnesiation) to the adjacent ortho position. rsc.orgnih.gov This approach forms a C-Mg bond by C-H activation rather than halogen-metal exchange.

Potent magnesiating agents such as dialkylmagnesium bases (e.g., sBu₂Mg) or mixed magnesium-lithium amides (e.g., TMPMgCl·LiCl, where TMP = 2,2,6,6-tetramethylpiperidyl) are commonly used. rsc.orgnih.gov A wide range of directing groups are effective, including amides, oxazolines, and phosphorodiamidates. rsc.orgnih.govuni-muenchen.de For example, starting with an N-aryl pyrazole (B372694) where the aryl group is toluene, sBu₂Mg in toluene can achieve regioselective ortho-magnesiation. rsc.org The resulting diarylmagnesium species can then be trapped with various electrophiles to yield highly functionalized 1,2,3-substituted arenes. rsc.orgnih.gov This methodology provides a powerful tool for creating complex, functionalized tolylmagnesium derivatives that are inaccessible through traditional methods.

Table 3: Research Findings on Directed Magnesiation

| Directing Group (DG) | Magnesiating Agent | Substrate Example | Key Finding |

|---|---|---|---|

| Oxazoline | sBu₂Mg | 2-Tolyl-oxazoline | Allows for mild and regioselective ortho-magnesiation. The process can be repeated for a second ortho'-functionalization. rsc.orgnih.gov |

| Amide | sBu₂Mg | N-p-tolylpivalamide | The amide group effectively directs magnesiation to the ortho position. rsc.org |

| Phosphorodiamidate | sBu₂Mg | Tolyl phosphorodiamidate | This is a very strong directing group that can override the electronic effects of other substituents on the ring. rsc.orguni-muenchen.de |

Fundamental Mechanistic Insights into Tolylmagnesium Bromide Reactivity

Grignard Reagent Formation Mechanisms

The formation of tolylmagnesium bromide from the reaction of a tolyl halide with magnesium metal is not a straightforward process and is understood to proceed through pathways that involve both polar and radical intermediates.

The formation of Grignard reagents, including tolylmagnesium bromide, is generally considered to involve a single electron transfer (SET) from the magnesium metal surface to the aryl halide. This initial SET step results in the formation of a radical anion of the tolyl halide, which then fragments to produce a tolyl radical and a halide anion.

The involvement of radical intermediates in the formation of aryl Grignard reagents has been substantiated through various experimental and computational studies. The detection of radical species during the reaction of aryl halides with magnesium provides direct evidence for their participation.

Upon the initial single electron transfer, a tolyl radical is generated. This highly reactive intermediate can then undergo several potential reactions. It can react with the magnesium surface to form the tolylmagnesium bromide, or it can participate in side reactions such as dimerization to form bitolyls or hydrogen abstraction from the solvent. The observation of such byproducts lends strong support to the presence of radical intermediates. The specific role of these radicals is critical, as their behavior dictates the efficiency of Grignard reagent formation versus the generation of undesired side products.

Solution State Dynamics and Equilibria of Organomagnesium Species

Once formed, tolylmagnesium bromide does not exist as a simple monomeric species in solution. Its reactivity and the nature of the reactive species are profoundly influenced by a series of dynamic equilibria.

In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), tolylmagnesium bromide is subject to the Schlenk equilibrium, a fundamental concept in Grignard chemistry. This equilibrium describes the disproportionation of the Grignard reagent into its corresponding diorganomagnesium compound (ditolylmagnesium) and magnesium bromide.

2 Tolyl-Mg-Br ⇌ (Tolyl)₂Mg + MgBr₂

| Reagent | Solvent | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|

| [3,5-D₂]PhMgBr | THF | +13.3 | +56 |

| [3,5-D₂]PhMgBr | 2-MeTHF | +17.5 | +63 |

This interactive data table presents thermodynamic parameters for the Schlenk equilibrium of a phenylmagnesium bromide analog, offering insights into the behavior of tolylmagnesium bromide. nih.gov

Beyond the Schlenk equilibrium, Grignard reagents can exist in various states of aggregation, including monomeric, dimeric, and higher oligomeric or polymeric forms. wikipedia.org The extent of this aggregation is influenced by the solvent, concentration, and the nature of the organic group and the halide.

In ethereal solvents, the magnesium center of tolylmagnesium bromide is coordinated by solvent molecules, which helps to stabilize monomeric or dimeric species. The general structure of a monomeric Grignard reagent in ether is RMgX(Solvent)₂. However, at higher concentrations, bridged dimeric structures, where two magnesium centers are linked by halide bridges, can become more prevalent.

In hydrocarbon solvents, where the solvating power is much lower, Grignard reagents tend to form higher aggregates and polymeric structures. This aggregation significantly reduces their reactivity compared to their counterparts in ethereal solutions.

Disproportionation, in the context of aryl Grignard reagents, primarily refers to the Schlenk equilibrium as discussed above. byjus.com This process is a type of redistribution reaction where the tolyl and bromide groups are exchanged between magnesium centers. The reverse of this reaction is termed comproportionation.

The mechanism of the Schlenk equilibrium is thought to proceed through bridged dimeric intermediates. The facility of this exchange has significant implications for the reactivity of the Grignard solution. For instance, the formation of the diorganomagnesium species, (Tolyl)₂Mg, can lead to different reaction outcomes compared to the parent Grignard reagent, Tolyl-Mg-Br. Understanding the factors that influence the rate and position of this disproportionation is therefore key to controlling the selectivity and yield of reactions involving tolylmagnesium bromide. Radical disproportionation, another type of reaction, involves two radicals forming an alkane and an alkene, which is a distinct process from the Schlenk equilibrium. byjus.com

Solvent and Ligand Effects on Reactivity and Selectivity

The solvent system and the presence of additives play a crucial role in modulating the reactivity and selectivity of tolylmagnesium bromide. The nature of the solvent influences the solubility, aggregation state, and Lewis acidity of the magnesium center, thereby dictating the nucleophilicity of the tolyl group. Additives and co-catalysts can further enhance reactivity, enabling transformations that are otherwise inefficient.

Role of Ethereal Solvents (e.g., Tetrahydrofuran, Diethyl Ether) in Magnesium Coordination and Stabilization

Ethereal solvents are indispensable in the chemistry of Grignard reagents, including tolylmagnesium bromide, primarily due to their ability to solvate and stabilize the highly reactive organomagnesium species. tcichemicals.com The oxygen atoms in ethers like tetrahydrofuran (THF) and diethyl ether (Et₂O) possess lone pairs of electrons that coordinate to the electron-deficient magnesium center. wikipedia.org This coordination is crucial for both the formation and the stability of the Grignard reagent in solution. tcichemicals.com

In solution, tolylmagnesium bromide exists in a complex equilibrium, famously known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the Grignard reagent (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂). tcichemicals.comwikipedia.org

2 CH₃C₆H₄MgBr ⇌ (CH₃C₆H₄)₂Mg + MgBr₂

The position of this equilibrium is significantly influenced by the coordinating solvent. wikipedia.org The magnesium center in these species typically coordinates with two molecules of the ether, resulting in a tetrahedral geometry. nih.gov

Tetrahydrofuran (THF): As a cyclic ether, the oxygen lone pairs in THF are more sterically accessible and it acts as a stronger Lewis base compared to its acyclic counterpart, diethyl ether. This leads to the formation of stable, monomeric tolylmagnesium bromide complexes in solution. libretexts.org The strong coordination with THF can increase the polarity of the carbon-magnesium bond, enhancing the nucleophilicity and reactivity of the tolyl group. nih.gov Solutions of p-tolylmagnesium bromide are commonly available commercially as 1.0 M solutions in THF.

Diethyl Ether (Et₂O): While also effective, diethyl ether is a weaker Lewis base than THF. In diethyl ether, Grignard reagents have a greater tendency to exist as dimers or higher oligomers, where the halide atoms bridge two magnesium centers. libretexts.org This aggregation can reduce the reactivity of the Grignard reagent compared to the monomeric species favored in THF. libretexts.org Commercially, p-tolylmagnesium bromide is also supplied in diethyl ether, typically at a concentration of 0.5 M. sigmaaldrich.com

The choice between THF and diethyl ether can therefore be used to tune the reactivity of tolylmagnesium bromide. Reactions requiring higher reactivity often benefit from the use of THF, while diethyl ether may be preferred for reactions where a more moderate reagent is desired.

Table 1: Comparison of Common Ethereal Solvents for Tolylmagnesium Bromide

| Solvent | Formula | Typical Coordination | Effect on Schlenk Equilibrium | Resulting Reactivity |

| Tetrahydrofuran (THF) | C₄H₈O | Strong, favors monomeric RMgX(THF)₂ | Shifts towards RMgX | Generally higher |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | Weaker, allows for dimers/oligomers | Equilibrium mixture | Generally lower |

Impact of Non-Ethereal Solvents (e.g., Toluene) on Grignard Chemistry

While ethereal solvents are standard, reactions involving tolylmagnesium bromide can also be conducted in non-ethereal, non-polar solvents like toluene (B28343). This is often done for industrial applications where hydrocarbons are cheaper, less hygroscopic, and environmentally preferred over ethers. researchgate.net However, since Grignard reagents are generally insoluble and unstable in hydrocarbons alone, these reactions typically require the presence of at least a stoichiometric amount of a Lewis base, such as an ether, to form soluble, reactive species. researchgate.net

Research has shown that replacing a portion of the ethereal solvent with toluene can have a significant impact on reaction kinetics. Studies on the reaction of phenylmagnesium bromide with silanes demonstrated that replacing diethyl ether with toluene significantly accelerates the reaction rate. nih.gov This rate enhancement is attributed to the fact that the reaction proceeds by the displacement of a weakly coordinating solvent molecule by the substrate. In a mixed toluene/ether system, the magnesium center is less strongly solvated, facilitating easier access for the substrate to the reactive site.

Kinetic investigations into the formation of phenylmagnesium bromide in toluene with small additions of THF or diethyl ether revealed a two-stage process: a rapid formation of a disolvated Grignard reagent, followed by a slower formation of a monosolvated species. researchgate.net This "partially solvated" Grignard reagent in toluene can exhibit different reactivity compared to its fully solvated counterpart in pure ether. researchgate.net For instance, the diastereoselectivity of Grignard additions to certain hydrazones has been studied specifically in toluene, highlighting the unique reactivity profile in this solvent.

The use of toluene can be particularly advantageous in cross-coupling reactions where higher reaction temperatures are required, which might exceed the boiling points of diethyl ether (34.6 °C) or THF (66 °C). rsc.org

Table 2: Effect of Toluene as a Co-Solvent on Grignard Reaction Rates

| Reaction | Solvent System | Observation | Reference |

| Phenylmagnesium bromide + Tetraethoxysilane | Diethyl Ether | Baseline Rate | nih.gov |

| Phenylmagnesium bromide + Tetraethoxysilane | Diethyl Ether / Toluene Mixture | Significant acceleration of reaction rate | nih.gov |

| Phenylmagnesium bromide formation | Toluene + catalytic Diethyl Ether | Slower formation than in pure ether, but catalytically active species formed | researchgate.net |

Additive and Co-catalyst Effects (e.g., Alkali Halides, Transition Metal Salts) on Grignard Reactivity

The reactivity and utility of tolylmagnesium bromide can be dramatically expanded through the use of additives and co-catalysts. These agents can modify the Grignard reagent itself or participate directly in the catalytic cycle of a reaction.

Alkali Halides (e.g., Lithium Chloride): Lithium chloride (LiCl) has emerged as a powerful additive in Grignard chemistry. The addition of LiCl can break down the dimeric or oligomeric aggregates of Grignard reagents, forming more reactive monomeric "ate" complexes (RMgCl·LiCl). organic-chemistry.org This increase in reactivity is particularly useful in halogen-magnesium exchange reactions for the preparation of functionalized Grignard reagents, allowing the reactions to proceed under milder conditions (e.g., lower temperatures) than are possible without the salt. organic-chemistry.orgclockss.org The enhanced reactivity of these LiCl-solubilized reagents allows for the preparation of tolylmagnesium reagents bearing functional groups that would otherwise be incompatible with standard Grignard formation conditions. researchgate.net Furthermore, LiCl has been shown to be essential in certain transition metal-catalyzed cross-coupling reactions, where it accelerates the reduction of the metal catalyst (e.g., Ni(II) to Ni(0)) and counteracts autoinhibition by zinc salts formed during the reaction. nih.govalfa-chemistry.com

Transition Metal Salts (e.g., Iron, Nickel, Palladium Salts): Tolylmagnesium bromide is a key reagent in Kumada-Tamao-Corriu cross-coupling reactions, which form carbon-carbon bonds between the tolyl group and an organic halide. wikipedia.orgorganic-chemistry.org These reactions are catalyzed by transition metal salts, most commonly those of nickel and palladium, but also increasingly with less expensive and more environmentally benign iron salts. organic-chemistry.orgnih.gov

Iron Catalysis: Iron salts, such as FeCl₂, are effective catalysts for coupling tolylmagnesium bromide with substrates like alkyl halides and aryl chlorides. nih.govresearchgate.net The mechanism is thought to involve low-valent iron species. researchgate.net Iron catalysis is particularly noted for its effectiveness in coupling with sterically hindered substrates. rsc.org

Nickel Catalysis: Nickel catalysts, such as NiCl₂, are widely used for coupling tolylmagnesium bromide with aryl, vinyl, and alkyl halides. scispace.comrsc.org The catalytic cycle can proceed through either a Ni(0)/Ni(II) or a Ni(I)/Ni(III) pathway, depending on the ligands and substrates. rsc.org Nickel catalysis is effective for creating sterically crowded biaryl compounds. organic-chemistry.org

Palladium Catalysis: Palladium catalysts, like Pd(OAc)₂ or Pd(PPh₃)₄, are also highly effective for Kumada couplings. rsc.orgarkat-usa.org The generally accepted mechanism involves a Pd(0)/Pd(II) cycle, initiated by the oxidative addition of the organic halide to the Pd(0) species. wikipedia.org

The choice of catalyst and reaction conditions allows for a high degree of control over the outcome of the cross-coupling reaction, making it a versatile tool for organic synthesis.

Table 3: Overview of Catalysts and Additives for Tolylmagnesium Bromide Reactions

| Additive/Catalyst | Type | Function | Typical Application |

| Lithium Chloride (LiCl) | Alkali Halide | Breaks aggregates, increases reactivity | Halogen-magnesium exchange, difficult cross-couplings |

| Iron(II) Chloride (FeCl₂) | Transition Metal Salt | Catalyst | Cross-coupling with alkyl/aryl halides |

| Nickel(II) Chloride (NiCl₂) | Transition Metal Salt | Catalyst | Kumada cross-coupling with aryl/vinyl halides |

| Palladium(II) Acetate (Pd(OAc)₂) | Transition Metal Salt | Catalyst | Kumada cross-coupling |

Applications of Tolylmagnesium Bromide in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The tolyl anion, delivered by tolylmagnesium bromide, is a potent nucleophile and a strong base. This dual reactivity allows it to participate in a wide array of reactions that forge new carbon-carbon single bonds, significantly increasing molecular complexity in a single step.

Nucleophilic Additions to Electrophilic Substrates

One of the most classical and widely used applications of tolylmagnesium bromide is its nucleophilic addition to a variety of electrophilic functional groups. These reactions are central to the synthesis of a broad spectrum of organic compounds, from simple alcohols to complex carboxylic acids.

The reaction of tolylmagnesium bromide with carbonyl compounds such as aldehydes and ketones is a cornerstone of alcohol synthesis. chemguide.co.uklibretexts.org The nucleophilic tolyl group attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. Subsequent acidic workup protonates the resulting alkoxide to yield the corresponding alcohol. libretexts.org

The type of alcohol produced depends on the nature of the starting carbonyl compound. Reaction with formaldehyde (B43269) yields a primary alcohol, while other aldehydes afford secondary alcohols. libretexts.org Ketones, on the other hand, are converted to tertiary alcohols upon reaction with tolylmagnesium bromide. libretexts.org These reactions are generally highly regioselective, with the tolyl group adding exclusively to the carbonyl carbon. nih.gov

While aldehydes and ketones are common substrates, tolylmagnesium bromide can also react with esters. masterorganicchemistry.com However, the initial addition product, a ketone, is often more reactive than the starting ester. This can lead to a second addition of the Grignard reagent, ultimately forming a tertiary alcohol after workup. masterorganicchemistry.com Controlling the reaction conditions, such as temperature and stoichiometry, is crucial to achieve selective addition to esters.

Table 1: Examples of Regioselective Additions of Tolylmagnesium Bromide to Carbonyl Compounds

| Starting Material | Product after Workup | Product Type |

| Formaldehyde | (4-methylphenyl)methanol | Primary Alcohol |

| Benzaldehyde | (4-methylphenyl)(phenyl)methanol | Secondary Alcohol |

| Acetophenone (B1666503) | 1-phenyl-1-(p-tolyl)ethanol | Tertiary Alcohol |

| Ethyl benzoate | 1,1-diphenyl-1-(p-tolyl)ethanol (after double addition) | Tertiary Alcohol |

This table presents illustrative examples of the types of alcohols that can be synthesized through the reaction of tolylmagnesium bromide with various carbonyl compounds.

When tolylmagnesium bromide reacts with a chiral or prochiral carbonyl compound, the formation of new stereocenters is possible. The stereochemical outcome of such reactions can often be predicted and controlled, leading to the synthesis of specific stereoisomers. This is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry dictates function.

The addition of Grignard reagents to prochiral ketones or aldehydes can be influenced by the steric bulk of the substituents adjacent to the carbonyl group, as described by Cram's rule and its modifications. These models help predict the major diastereomer formed. Furthermore, the use of chiral auxiliaries or catalysts can induce high levels of enantioselectivity in these additions.

For instance, the addition of tolylmagnesium bromide to a chiral aldehyde can proceed with high diastereoselectivity, favoring the formation of one of the two possible diastereomeric alcohol products. The inherent chirality of the substrate directs the approach of the nucleophilic tolyl group.

Tolylmagnesium bromide readily reacts with carbon dioxide (CO2) in a carboxylation reaction to produce the corresponding carboxylic acid. masterorganicchemistry.comquora.com In this process, the nucleophilic tolyl group attacks the electrophilic carbon atom of CO2. libretexts.org This addition forms a magnesium carboxylate salt, which upon subsequent acidification, yields p-toluic acid. quora.comyoutube.com

This reaction provides a direct and efficient method for converting an aryl halide (the precursor to the Grignard reagent) into a carboxylic acid, extending the carbon chain by one carbon atom. quora.com The reaction is typically carried out by bubbling CO2 gas through the Grignard reagent solution or by pouring the Grignard solution over solid carbon dioxide (dry ice). youtube.com

Reaction Scheme: CH₃C₆H₄MgBr + CO₂ → CH₃C₆H₄COOMgBr CH₃C₆H₄COOMgBr + H₃O⁺ → CH₃C₆H₄COOH + Mg(OH)Br quora.com

Mechanistic studies have shed light on the role of additives in these carboxylation reactions. For example, the use of nucleophilic bases can influence the activation of CO2. skku.edu

Transition Metal-Catalyzed Cross-Coupling Reactions

In addition to its role as a nucleophile in addition reactions, tolylmagnesium bromide is a key coupling partner in a variety of transition metal-catalyzed cross-coupling reactions. These powerful methods allow for the formation of carbon-carbon bonds between different types of organic fragments, offering unparalleled efficiency in the synthesis of complex molecular architectures.

Palladium complexes are highly effective catalysts for cross-coupling reactions involving Grignard reagents. nobelprize.orglibretexts.org Tolylmagnesium bromide is frequently employed in these transformations to introduce a tolyl group onto another organic molecule.

The Kumada coupling reaction involves the palladium- or nickel-catalyzed reaction of a Grignard reagent with an organic halide. rsc.orgrhhz.net Tolylmagnesium bromide can be coupled with a variety of aryl, vinyl, or alkyl halides to form biaryls, stilbenes, or alkylarenes, respectively. rhhz.netnih.gov The choice of catalyst and ligands is crucial for achieving high yields and selectivities, especially with sterically hindered or less reactive substrates. nih.govorganic-chemistry.org For instance, nickel catalysts have been shown to be effective for the coupling of tertiary alkylmagnesium halides with aryl bromides. nih.govorganic-chemistry.org

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, typically involving the palladium-catalyzed reaction of an organoboron compound with an organic halide. wikipedia.orglibretexts.org While the classic Suzuki-Miyaura reaction does not directly use a Grignard reagent as the primary nucleophile, variations and related processes can involve transmetalation from a Grignard reagent to a boron-containing species, which then participates in the catalytic cycle. More directly, tolylmagnesium bromide can be used in related palladium-catalyzed cross-coupling reactions that share mechanistic features with the Suzuki-Miyaura coupling. nih.gov For example, it can be coupled with heteroaryl bromides in the presence of a palladium catalyst. researchgate.net The general mechanism for these palladium-catalyzed cross-couplings involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Tolylmagnesium Bromide

| Coupling Partner | Catalyst System (Example) | Product Type | Reaction Type |

| 4-Iodoanisole | Pd(PPh₃)₄ | 4-Methoxy-4'-methylbiphenyl | Kumada Coupling |

| (E)-1-Bromo-2-phenylethene | NiCl₂(dppp) | (E)-1-(4-Methylphenyl)-2-phenylethene | Kumada Coupling |

| 2-Bromopyridine | Pd(OAc)₂ / SPhos | 2-(p-Tolyl)pyridine | Suzuki-Miyaura type |

This table provides representative examples of the types of compounds that can be synthesized via palladium-catalyzed cross-coupling reactions using tolylmagnesium bromide.

Nickel-Catalyzed Cross-Couplings, including Stereospecific Pathways

Nickel-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, and tolylmagnesium bromide is a versatile reagent in this context. These reactions offer a pathway to couple sp2-hybridized carbon centers of the tolyl group with various electrophiles. Stereospecific variants of these couplings are particularly valuable in asymmetric synthesis, allowing for the transfer of chirality from a starting material to the product.

While the broader field of nickel-catalyzed cross-couplings of Grignard reagents is extensive, stereospecific reactions often involve the coupling of alkyl electrophiles. researchgate.netscribd.com For instance, enantioenriched benzylic ethers have been shown to undergo stereospecific Kumada coupling reactions. In these cases, coordination of an arene substituent on the electrophile to the nickel catalyst is thought to facilitate a polar, two-electron oxidative addition that proceeds with high stereochemical fidelity, avoiding the formation of radical intermediates that would lead to racemization. nih.gov While specific data on stereospecific pathways involving tolylmagnesium bromide as the nucleophile are not always explicitly detailed in broad studies, the principles apply. The choice of ligand on the nickel catalyst is crucial, with bidentate phosphine (B1218219) ligands such as DPEphos and dppe often being effective. nih.gov

A notable application of nickel catalysis is the cross-coupling of tolylmagnesium bromide with allylic ethers. In a study using a nickel(II) pincer complex as a catalyst, p-tolylmagnesium bromide was successfully coupled with cinnamyl phenyl ether. nih.gov The reaction, catalyzed by a complex with a β-aminoketonato unit tethering a diphenylphosphino group, showed high catalytic activity and regioselectivity, affording the linear coupled product in high yield. nih.gov This transformation highlights the utility of nickel catalysis for forming specific isomers of allylated arenes.

The following table summarizes representative examples of nickel-catalyzed cross-couplings involving tolylmagnesium bromide, showcasing the types of electrophiles and the yields achieved.

| Catalyst | Electrophile | Nucleophile | Product | Yield (%) | Reference |

| Nickel(II) pincer complex | Cinnamyl phenyl ether | p-Tolylmagnesium bromide | 1-Phenyl-3-(p-tolyl)prop-1-ene | 86 | nih.gov |

| Nickel(II) pincer complex | p-Methoxycinnamyl phenyl ether | p-Tolylmagnesium bromide | 1-(p-Methoxyphenyl)-3-(p-tolyl)prop-1-ene | 78 | nih.gov |

| Nickel(II) pincer complex | p-Fluorocinnamyl phenyl ether | p-Tolylmagnesium bromide | 1-(p-Fluorophenyl)-3-(p-tolyl)prop-1-ene | 89 | nih.gov |

Iron-Catalyzed Cross-Couplings and Reactions Involving Open Shell Intermediates

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods using precious metals like palladium or nickel. These reactions are particularly effective for coupling Grignard reagents with alkyl halides. A key characteristic of many iron-catalyzed cross-couplings is the involvement of radical or open-shell intermediates. thieme-connect.de

The reaction of aryl Grignard reagents, such as tolylmagnesium bromide, with alkyl halides catalyzed by iron salts like iron(III) chloride often proceeds through a mechanism where an alkyl radical is generated from the alkyl halide. thieme-connect.de The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be crucial to suppress side reactions and enhance the yield of the desired cross-coupled product. thieme-connect.de The stereochemical outcome of these reactions can provide evidence for the involvement of radical intermediates. For example, the reaction of cis- or trans-1-bromo-4-tert-butylcyclohexane with an aryl Grignard reagent under iron catalysis both lead to the same diastereomeric mixture of the product, which is indicative of a radical pathway where the initial stereochemistry is lost. thieme-connect.de

While many studies focus on the scope of the alkyl halide and other aryl Grignards, the principles are directly applicable to tolylmagnesium bromide. For instance, an iron(II) pyridyl bis(carbene) pincer complex has been shown to be an excellent catalyst for the cross-coupling of p-tolylmagnesium bromide with various alkyl bromides. researchgate.net

The table below presents data from iron-catalyzed cross-coupling reactions of p-tolylmagnesium bromide with different alkyl halides, demonstrating the efficiency of this methodology. researchgate.net

| Catalyst | Electrophile | Nucleophile | Product | Yield (%) | Reference |

| Iron(II) pyridyl bis(carbene) pincer complex | Bromocyclohexane | p-Tolylmagnesium bromide | 1-Cyclohexyl-4-methylbenzene | 94 | researchgate.net |

| Iron(II) pyridyl bis(carbene) pincer complex | 4-Bromo-1-methylcyclohexane | p-Tolylmagnesium bromide | 1-Methyl-4-(p-tolyl)cyclohexane | 89 | researchgate.net |

| Iron(II) pyridyl bis(carbene) pincer complex | 1-Bromooctane | p-Tolylmagnesium bromide | 1-Methyl-4-octylbenzene | 71 | researchgate.net |

Copper-Mediated Carbometalation Reactions

Copper-catalyzed carbometalation, specifically carbomagnesiation, of unsaturated carbon-carbon bonds is a powerful method for the stereoselective synthesis of complex organic molecules. In these reactions, a Grignard reagent, such as tolylmagnesium bromide, adds across a double or triple bond in the presence of a copper catalyst.

A significant application of this methodology is the reaction with strained alkenes like cyclopropenes. rsc.org The copper-catalyzed carbomagnesiation of cyclopropenes with Grignard reagents can proceed with high diastereoselectivity, which is often controlled by directing groups on the cyclopropene (B1174273) ring. For example, a hydroxymethyl group on the cyclopropene can direct the incoming nucleophile to the syn face. rsc.org

The reaction of ortho-tolylmagnesium bromide with a 3-(hydroxymethyl)cyclopropene derivative in the presence of a copper catalyst resulted in a mixture of syn- and anti-diastereomers. rsc.org This outcome, with reduced facial selectivity, was attributed to the steric hindrance of the ortho-tolyl nucleophile. In contrast, less sterically demanding Grignard reagents like phenylmagnesium bromide or meta-tolylmagnesium chloride provided the syn-diastereomer with high selectivity under similar conditions. rsc.org The regioselectivity of the addition is generally governed by the stability of the intermediate cyclopropylmetal species, with the organic group from the Grignard reagent adding to the more substituted carbon of the cyclopropene. rsc.org

The following table details the diastereoselectivity observed in the copper-catalyzed carbomagnesiation of a cyclopropene derivative with different tolylmagnesium bromide isomers. rsc.org

| Catalyst | Substrate | Nucleophile | syn:anti Ratio | Reference |

| Copper(I) salt | 3-(Hydroxymethyl)cyclopropene derivative | ortho-Tolylmagnesium bromide | 60:40 | rsc.org |

| Copper(I) salt | 3-(Hydroxymethyl)cyclopropene derivative | meta-Tolylmagnesium chloride | High syn-selectivity | rsc.org |

Scope of Coupling Partners: Alkyl Halides, Aryl Halides, Allylic Ethers, and other Electrophiles

The versatility of tolylmagnesium bromide as a nucleophile is demonstrated by its ability to couple with a wide range of electrophilic partners under transition metal catalysis. The choice of catalyst, typically based on nickel or iron, is crucial for achieving high yields and selectivity.

Alkyl Halides: As discussed in section 4.1.2.3, iron catalysts are highly effective for the cross-coupling of tolylmagnesium bromide with primary and secondary alkyl halides. scribd.comresearchgate.net These reactions often proceed via radical intermediates. thieme-connect.de Nickel catalysts, often in the presence of additives like 1,3-butadiene, can also facilitate the coupling of Grignard reagents with unactivated alkyl halides. scispace.com

Aryl Halides: Nickel-catalyzed Kumada-Corriu coupling is a standard method for the formation of biaryl compounds. Tolylmagnesium bromide can be effectively coupled with various aryl bromides and triflates. nih.gov These reactions are generally tolerant of a wide range of functional groups on the aryl halide.

Allylic Ethers: Nickel-pincer complexes have been shown to catalyze the cross-coupling of tolylmagnesium bromide with allylic ethers, such as cinnamyl ethers. nih.gov These reactions are valuable for the synthesis of allylarenes and can proceed with high regioselectivity to give the linear product. nih.gov

The table below provides a summary of the scope of coupling partners for tolylmagnesium bromide in catalyzed cross-coupling reactions.

| Catalyst System | Electrophile Type | Specific Electrophile Example | Nucleophile | Yield (%) | Reference |

| Iron(II) pincer complex | Alkyl Halide | Bromocyclohexane | p-Tolylmagnesium bromide | 94 | researchgate.net |

| Nickel(II) pincer complex | Allylic Ether | Cinnamyl phenyl ether | p-Tolylmagnesium bromide | 86 | nih.gov |

| NiCl2/dppe | Benzylic Ether | 1-(1-Methoxyethyl)naphthalene (enantioenriched) | p-Tolylmagnesium bromide | (Implied high yield and stereospecificity) | nih.gov |

Functional Group Transformations and Derivatizations

Preparation of Tolyl-Substituted Alcohols and Ketones

The reaction of Grignard reagents with carbonyl compounds is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the preparation of alcohols. Tolylmagnesium bromide is a versatile nucleophile that readily adds to the electrophilic carbon of aldehydes and ketones. mdpi.com

The type of alcohol produced depends on the carbonyl compound used. Reaction with formaldehyde (methanal) yields a primary alcohol. Aldehydes other than formaldehyde react with tolylmagnesium bromide to produce secondary alcohols. Ketones, upon reaction with tolylmagnesium bromide, afford tertiary alcohols. scispace.com The reaction proceeds via a nucleophilic addition mechanism, initially forming a magnesium alkoxide salt. A subsequent acidic workup protonates the alkoxide to yield the final alcohol product. mdpi.com

The synthesis of ketones can also be achieved using Grignard reagents, though the reaction with more reactive acylating agents like acid chlorides or esters can be prone to over-addition to form a tertiary alcohol. mdpi.com However, reaction with a nitrile followed by hydrolysis provides a reliable route to ketones.

The following table illustrates the preparation of various tolyl-substituted alcohols from the reaction of tolylmagnesium bromide with different aldehydes and ketones.

| Nucleophile | Electrophile | Intermediate | Final Product | Product Class |

| p-Tolylmagnesium bromide | Formaldehyde | p-Tolylmethoxymagnesium bromide | (p-Tolyl)methanol | Primary Alcohol |

| p-Tolylmagnesium bromide | Acetaldehyde | 1-(p-Tolyl)ethoxymagnesium bromide | 1-(p-Tolyl)ethanol | Secondary Alcohol |

| p-Tolylmagnesium bromide | Acetone | 2-(p-Tolyl)propan-2-yloxymagnesium bromide | 2-(p-Tolyl)propan-2-ol | Tertiary Alcohol |

| p-Tolylmagnesium bromide | Cyclohexanone | 1-(p-Tolyl)cyclohexan-1-yloxymagnesium bromide | 1-(p-Tolyl)cyclohexan-1-ol | Tertiary Alcohol |

| p-Tolylmagnesium bromide | Benzaldehyde | Phenyl(p-tolyl)methoxymagnesium bromide | Phenyl(p-tolyl)methanol | Secondary Alcohol |

Synthesis of Toluene (B28343) Derivatives and Arylacetophenones

The reaction of tolylmagnesium bromide with various electrophiles provides a direct route to a wide array of substituted toluenes. The tolyl anion, acting as a potent nucleophile, readily attacks electrophilic centers, leading to the formation of new carbon-carbon bonds. For instance, the reaction with alkyl halides introduces new alkyl substituents onto the toluene ring.

Furthermore, tolylmagnesium bromide is instrumental in the synthesis of arylacetophenones, a class of ketones with significant applications in pharmaceuticals and fragrance industries. The standard approach involves the acylation of the Grignard reagent with an appropriate acyl chloride or anhydride. The reaction between o-tolylmagnesium bromide and acetyl chloride has been noted to sometimes result in abnormal reactions and rearrangements, highlighting the influence of steric hindrance and reaction conditions on the outcome. mdma.ch However, under controlled conditions, the primary reaction leads to the formation of the corresponding acetophenone derivative. For example, the reaction of p-tolylmagnesium bromide with benzoyl chloride would be expected to yield 4-methylbenzophenone.

| Reactant 1 (Tolylmagnesium Bromide Isomer) | Reactant 2 (Electrophile) | Product |

| o-Tolylmagnesium bromide | Acetyl Chloride | 2-Methylacetophenone (and potential rearrangement products) |

| p-Tolylmagnesium bromide | Benzoyl Chloride | 4-Methylbenzophenone |

| m-Tolylmagnesium bromide | Alkyl Halide (e.g., Ethyl Bromide) | 3-Ethyltoluene |

Reactions with Silanes for Organosilane Synthesis

Organosilanes are compounds of immense interest due to their unique properties and applications in materials science, organic synthesis, and as protecting groups. Tolylmagnesium bromide provides a convenient method for the introduction of a tolyl group onto a silicon atom through its reaction with chlorosilanes. The reaction proceeds via nucleophilic substitution at the silicon center, where the tolyl group displaces a chloride ion.

The reactivity of this process can be influenced by the number of chloro substituents on the silane (B1218182) and the presence of catalysts. Research has shown that the addition of zinc chloride (ZnCl₂) can significantly improve the yield of the coupling reaction between para-tolylmagnesium bromide and chlorodimethylphenylsilane. strath.ac.uk This catalytic effect is attributed to a transmetalation step, which will be discussed in a later section. The reaction of tolylmagnesium bromide with various chlorosilanes allows for the synthesis of a diverse range of tolyl-substituted organosilanes.

| Reactant 1 (Tolylmagnesium Bromide Isomer) | Reactant 2 (Silane) | Catalyst | Product |

| p-Tolylmagnesium bromide | Chlorodimethylphenylsilane | ZnCl₂ | p-Tolyldimethylphenylsilane |

| o-Tolylmagnesium bromide | Phenyltrichlorosilane | None | (o-Tolyl)phenyl-dichlorosilane |

| m-Tolylmagnesium bromide | Methyltrichlorosilane | None | (m-Tolyl)methyl-dichlorosilane |

Other Reaction Types

Beyond the direct formation of carbon-carbon and carbon-silicon bonds, tolylmagnesium bromide participates in other significant transformations, including transmetalation and polymerization catalysis.

Transmetalation Reactions for Generation of Other Organometallic Reagents

Transmetalation is a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another. Tolylmagnesium bromide can be used as a precursor to generate other valuable organometallic reagents, such as organozinc, organotin, and organoboron compounds. chemie-brunschwig.chrsc.org These newly formed reagents often exhibit different reactivity and selectivity profiles compared to the parent Grignard reagent, expanding their synthetic utility.

For instance, the reaction of tolylmagnesium bromide with zinc chloride (ZnCl₂) leads to the formation of tolylzinc bromide. uni-muenchen.de This organozinc reagent is a key component in Negishi cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. chemie-brunschwig.chillinois.edu Similarly, transmetalation with organotin halides like tributyltin chloride would yield tolyltributyltin, a reagent used in Stille cross-coupling reactions. The reaction with borate (B1201080) esters, such as trimethyl borate, followed by hydrolysis, produces tolylboronic acid, a crucial partner in Suzuki-Miyaura cross-coupling reactions. rsc.orgillinois.edu

| Grignard Reagent | Transmetalating Agent | Resulting Organometallic Reagent |

| p-Tolylmagnesium bromide | Zinc Chloride (ZnCl₂) | p-Tolylzinc bromide |

| o-Tolylmagnesium bromide | Tributyltin Chloride (Bu₃SnCl) | o-Tolyltributyltin |

| m-Tolylmagnesium bromide | Trimethyl Borate (B(OMe)₃) | m-Tolylboronic acid (after hydrolysis) |

Catalysis in Cationic Polymerization Reactions

Recent research has indicated the potential of Grignard reagents to act as catalysts in polymerization reactions. Specifically, arylmagnesium halides have been explored as catalysts for the cationic polymerization of vinyl ethers. A German patent describes the use of phenylmagnesium bromide as a catalyst for such polymerizations. sigmaaldrich.com By extension, tolylmagnesium bromide isomers are expected to exhibit similar catalytic activity.

In this process, the Grignard reagent can act as an initiator or part of a catalytic system to generate a carbocationic species from the monomer. This reactive species then propagates by adding to further monomer units, leading to the formation of a polymer chain. The specific monomer, solvent, and reaction conditions play a crucial role in the efficiency and control of the polymerization process. While direct and extensive research on tolylmagnesium bromide as a primary catalyst for cationic polymerization of monomers like isobutylene (B52900) or styrene (B11656) is still an emerging area, its role in initiating the polymerization of vinyl ethers is a promising field of study. nih.govresearchgate.net

| Monomer | Potential Catalyst System | Polymer |

| Isobutyl vinyl ether | p-Tolylmagnesium bromide | Poly(isobutyl vinyl ether) |

| Styrene | o-Tolylmagnesium bromide | Polystyrene |

Spectroscopic and Analytical Characterization of Tolylmagnesium Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive tool for studying the structure and dynamics of Grignard reagents in solution. researchgate.netrsc.org It provides detailed information about the chemical environment of specific nuclei within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organomagnesium compounds in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, researchers can confirm the structure of the tolyl group and observe changes associated with the formation of the C-Mg bond.

¹H NMR: The proton NMR spectrum of tolylmagnesium bromide shows distinct signals for the aromatic protons and the methyl group protons. The electron-donating nature of the magnesium-bound carbon causes a general upfield shift (to lower ppm values) for the aromatic protons compared to the parent toluene (B28343) molecule. The exact positions of these peaks depend on the isomer (ortho, meta, or para) and the solvent used.

¹³C NMR: The carbon NMR spectrum provides direct evidence of the carbon-magnesium bond. The carbon atom directly bonded to the magnesium (the ipso-carbon) experiences a significant downfield shift due to the influence of the electropositive magnesium and the neighboring bromine atom. The other aromatic carbons and the methyl carbon also exhibit shifts that are characteristic of the specific isomer.

While specific spectral data for tolylmagnesium bromide is not always published in detail in academic literature, typical chemical shifts can be inferred from related compounds and are essential for routine characterization.

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H (Aromatic) | 6.5 - 8.0 | Confirms the aromatic structure and isomer. |

| ¹H (Methyl) | 2.0 - 2.5 | Confirms the presence of the methyl group. |

| ¹³C (Ipso-C) | 160 - 170 | Indicates the carbon directly bonded to MgBr. |

| ¹³C (Aromatic) | 120 - 140 | Provides details on the electronic structure of the aryl ring. |

| ¹³C (Methyl) | 20 - 25 | Confirms the methyl group's carbon environment. |

¹⁹F and Bromine NMR: While ¹⁹F NMR is not directly applicable to tolylmagnesium bromide itself, it is an invaluable tool for mechanistic studies involving fluorinated derivatives or reactants. For the bromide counter-ion, ⁷⁹Br and ⁸¹Br NMR can be utilized. oxinst.com Although both bromine isotopes are quadrupolar, which results in broad signals, they can be used to monitor reactions where the bromide ion is consumed or produced, offering a complementary kinetic analysis method. oxinst.comnih.gov Studies have shown that kinetic data from ⁷⁹Br NMR is consistent with that obtained from ¹H NMR. nih.gov

The integration of NMR spectroscopy with continuous flow reactors has revolutionized the monitoring of Grignard reagent synthesis. researchgate.net On-line NMR allows for real-time analysis of the reaction mixture as it flows through the detector, providing immediate feedback on reagent formation, concentration, and the presence of any byproducts. researchgate.netrsc.org

This approach is particularly advantageous for optimizing reaction conditions in flow chemistry setups. researchgate.net For instance, in the preparation of Grignard reagents from aryl halides and magnesium in a fluidized bed reactor, on-line ¹H NMR spectroscopy can monitor the formation of the reagent and its subsequent quenching. researchgate.net This real-time data enables rapid optimization of parameters like flow rate and temperature to maximize yield and ensure process safety. researchgate.nethzdr.de Furthermore, advanced techniques like single-scan 2D NMR are being developed for on-line monitoring, offering even more detailed mechanistic insights under flow conditions. rsc.org

Advanced Spectroscopic Techniques for Species Identification

Beyond NMR, other spectroscopic methods provide crucial information about the solid-state structure and in-situ behavior of tolylmagnesium bromide.

Raman spectroscopy is an excellent technique for the in-situ analysis of Grignard reactions. acs.orgacs.org Its low sensitivity to water and the ability to use fiber-optic probes make it ideal for monitoring moisture-sensitive reactions directly in the reaction vessel without sampling. mdpi.comresearchgate.net This method can track the consumption of reactants and the formation of products in real-time. acs.org

Raman spectroscopy is also employed for the quality assessment of Grignard reagents. It can be used to rapidly and non-destructively determine the presence and concentration of common impurities, such as toluene, in the reagent solution. mdpi.comresearchgate.net By correlating Raman spectral data with the concentration of adulterants using multivariate analysis methods like partial least squares regression (PLSR), a reliable quality control tool can be established. mdpi.com

| Technique | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application |

| Raman | C-Mg Stretch | ~300 - 500 | Identification of Grignard reagent formation. |

| Raman | Aromatic Ring Modes | ~1000, ~1600 | Monitoring changes in the aryl group. |

| IR | C-Br Stretch (Aryl) | ~1000 - 1100 | Monitoring consumption of bromotoluene. |

| IR | Grignard-related bands | Varies | Qualitative/Quantitative analysis of reagent formation. mt.com |

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of organomagnesium compounds. nih.govnih.gov While Grignard reagents are often depicted as simple RMgX monomers, their actual structures are more complex and are heavily influenced by the solvent. nih.govlibretexts.org

In coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, the magnesium center is typically coordinated by solvent molecules to achieve a more stable, often tetrahedral, geometry. nih.govlibretexts.org The resulting complexes can be monomeric (RMgX·(Solvent)₂) or can form dimeric or polymeric structures, often with bridging halogen atoms. nih.govacs.org For example, the structure of ethylmagnesium bromide crystallized from diethyl ether is a four-coordinate monomer, while in the less sterically demanding THF, it can adopt a five-coordinate structure. libretexts.org These structural details, including precise bond lengths and angles, are crucial for understanding the reactivity and the mechanism of Grignard reactions. nih.gov

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a widely used process analytical technology (PAT) for monitoring the progress of Grignard reagent formation. mt.comacs.orgmt.com By inserting an attenuated total reflectance (ATR) probe directly into the reactor, chemists can track the concentration of key species in real-time. acs.orgresearchgate.net

The primary application of IR spectroscopy in this context is to monitor the disappearance of the C-Br stretching vibration of the starting material (e.g., p-bromotoluene) and the appearance of new bands associated with the formation of the tolylmagnesium bromide complex. mt.comacs.org This allows for the clear identification of reaction initiation, which is critical for safety on a large scale. acs.org Continuous monitoring ensures that the reaction proceeds smoothly and that the halide reactant does not accumulate to dangerous levels. mt.comacs.org This real-time data is invaluable for process control and ensuring both the safety and efficiency of the synthesis. researchgate.netresearchgate.net

Chromatographic and Mass Spectrometric Analysis

The analysis of Grignard reagents and their reaction mixtures presents a unique challenge due to their high reactivity, particularly towards moisture and atmospheric oxygen. Chromatographic and mass spectrometric techniques are indispensable tools for monitoring reaction progress, identifying products and byproducts, and assessing the purity of the final compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate, identify, and quantify the components of a mixture. In the context of reactions involving tolylmagnesium bromide, GC-MS is not typically used to analyze the Grignard reagent directly due to its non-volatile and reactive nature. Instead, it is employed after the reaction has been completed and "quenched" (i.e., reacted with a proton source like water or acid) to analyze the resulting stable, volatile organic products. wikipedia.org

The primary applications of GC-MS in this context include:

Product Identification: Confirming the formation of the desired product by comparing its mass spectrum and retention time to known standards or library data. For example, in the reaction of tolylmagnesium bromide with a ketone, GC-MS would be used to identify the resulting tertiary alcohol.

Purity Assessment: Quantifying the desired product relative to impurities. Common impurities in Grignard reactions include byproducts from side reactions, such as the homocoupling product (bitolyl), which forms from the reaction of the Grignard reagent with unreacted aryl halide.

Reaction Monitoring: Tracking the consumption of starting materials and the formation of products over time by analyzing quenched aliquots taken from the reaction mixture. wikipedia.org

The process involves injecting a derivatized or quenched sample into the gas chromatograph, where it is vaporized. An inert carrier gas sweeps the vapor through a long, thin column. The components of the mixture separate based on their boiling points and interactions with the column's stationary phase. As each component exits the column, it enters the mass spectrometer, which ionizes the molecules, separates the ions based on their mass-to-charge ratio, and detects them. The resulting mass spectrum provides a molecular fingerprint that aids in structural elucidation. acs.org

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column | HP-5MS (or similar non-polar capillary column) | Separates compounds based on boiling point. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |

| Oven Program | Temperature ramp (e.g., 70°C to 300°C) | Allows for the separation of compounds with a wide range of boiling points. doi.org |

| Ionization Mode | Electron Ionization (EI) | Fragments the analyte molecules into a reproducible pattern for identification. |

| Detector | Quadrupole Mass Spectrometer | Separates and detects the fragment ions based on their mass-to-charge ratio. |

Other Physical Methods for Solution Characterization (e.g., Ebullioscopy, Molecular Weight Determination, EXAFS)

The behavior of tolylmagnesium bromide in solution is complex. It exists not as a simple monomer but as part of a dynamic equilibrium involving various solvated, aggregated species. This is known as the Schlenk equilibrium, which involves the Grignard reagent (RMgX), the dialkylmagnesium species (R₂Mg), and magnesium halide (MgX₂). wikipedia.org Several physical methods are employed to study the nature of these solutions.

Ebullioscopy (Molecular Weight Determination)

Ebullioscopy is a classical technique for determining the molar mass of a solute by measuring the elevation of a solvent's boiling point. acs.org This method has been crucial in understanding the associative nature of Grignard reagents in solution. By measuring the boiling point elevation of a solvent like diethyl ether or tetrahydrofuran (THF) upon the addition of a known concentration of tolylmagnesium bromide, an apparent molecular weight can be calculated.

This apparent molecular weight is then compared to the formula weight of the monomeric, solvated Grignard reagent to determine the "association factor" (i).

An association factor of i = 1 suggests the species is primarily monomeric in solution.

An association factor of i = 2 suggests it exists predominantly as a dimer.

Values between 1 and 2, or greater than 2, indicate an equilibrium between monomers, dimers, and potentially higher oligomers. doi.org

Research has shown that the degree of association is highly dependent on factors such as the solvent, concentration, and the nature of the organic group and halide. doi.org For instance, many Grignard reagents are found to be close to monomeric in the strongly coordinating solvent THF, but exhibit significant association into dimers or larger aggregates in less basic solvents like diethyl ether. doi.org For accurate results, measurements are typically taken at several concentrations and extrapolated to infinite dilution.

Extended X-ray Absorption Fine Structure (EXAFS)

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful spectroscopic technique used to determine the local atomic structure around a specific element. For Grignard reagents, EXAFS studies focus on the magnesium absorption edge, providing detailed information about the immediate coordination environment of the Mg atoms in solution.

This technique can determine:

Coordination Numbers: The number of nearest-neighbor atoms (e.g., carbon, bromine, oxygen from the solvent) surrounding the magnesium atom.

Bond Distances: The precise distances between the magnesium atom and its neighbors.

Computational and Theoretical Approaches to Tolylmagnesium Bromide Chemistry

Quantum Chemical Calculations on Reaction Energetics and Pathways

Quantum chemical calculations offer a powerful means to investigate the thermodynamics and kinetics of chemical reactions. By computing the energies of reactants, products, and transition states, researchers can determine key thermodynamic properties such as reaction enthalpies and Gibbs free energies. princeton.edu These calculations are crucial for understanding the feasibility and spontaneity of a reaction.

The energies obtained from quantum chemical calculations typically correspond to the 0 K limit and represent the electronic energy of the system. princeton.edu To compare with experimental data at finite temperatures, corrections for zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy are necessary. princeton.edu

The activation energy (Ea), a critical factor in determining reaction rates, can be calculated from the potential energy difference between the transition state and the reactants. nih.gov The transition state is a first-order saddle point on the potential energy surface, and its identification is a key step in mapping out the reaction pathway. nih.govwuxiapptec.com The relationship between activation energy and reaction rate is exponential, meaning that even a small change in Ea can have a significant impact on the reaction rate. nih.gov For instance, at room temperature, an increase of approximately 1.4 kcal/mol in activation energy can decrease the reaction rate by about an order of magnitude. nih.gov

Table 1: Key Concepts in Quantum Chemical Calculations for Reaction Energetics

| Concept | Description |

| Electronic Energy (E) | The energy of the electrons in a molecule at 0 K, obtained from solving the Schrödinger equation. princeton.edu |

| Zero-Point Vibrational Energy (ZPVE) | The residual vibrational energy of a molecule at 0 K due to quantum mechanical effects. princeton.edu |

| Enthalpy (H) | A thermodynamic quantity representing the total heat content of a system. It is calculated by adding thermal corrections to the electronic energy and ZPVE. princeton.edu |

| Gibbs Free Energy (G) | A thermodynamic potential that can be used to predict the spontaneity of a process. It is calculated from enthalpy and entropy. princeton.edu |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. It is the energy difference between the transition state and the reactants. nih.govwuxiapptec.com |

| Transition State | A high-energy, unstable configuration of atoms that exists for a very short time as a reaction proceeds from reactants to products. nih.govwuxiapptec.com |

These computational approaches have been instrumental in studying various aspects of Grignard reactions, including the elucidation of complex reaction mechanisms that may involve competing nucleophilic and radical pathways. acs.org

Ab Initio Molecular Dynamics Simulations of Grignard Reactions

Ab initio molecular dynamics (AIMD) simulations provide a way to study the time evolution of a chemical system at the atomic level, where the forces between atoms are calculated "from first principles" using quantum mechanics. This method is particularly valuable for exploring complex reaction mechanisms in solution, such as those of Grignard reagents. acs.orgnih.gov